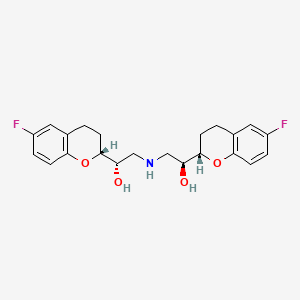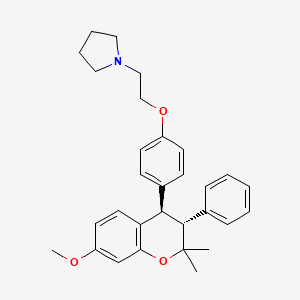
ロウレイリンB
概要
説明
この化合物は、抗炎症、抗癌、免疫抑制効果など、幅広い生物学的機能で知られています 。Loureirin Bは、さまざまな疾患における潜在的な治療用途について広く研究されており、薬理学および医薬品化学の分野で重要な注目を集める化合物となっています。
科学的研究の応用
Loureirin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its therapeutic potential in treating various diseases such as cancer, cardiovascular diseases, and autoimmune disorders
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Loureirin Bは、複数の分子標的と経路を通じて効果を発揮します。
生化学分析
Biochemical Properties
Cellular Effects
Loureirin B exerts various effects on different types of cells and cellular processes. In cervical cancer cells, Loureirin B inhibits cell proliferation, induces apoptosis, and reduces invasion and migration by targeting the PI3K/AKT signaling pathway . In colorectal cancer cells, Loureirin B analogues regulate the cell cycle and Fas death receptor, leading to selective cytotoxicity against cancer cells . Furthermore, Loureirin B inhibits Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both KV1.3 and STIM1/Orai1 channels, thereby exerting immunosuppressive effects .
Molecular Mechanism
The molecular mechanism of Loureirin B involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Loureirin B inhibits the PI3K/AKT signaling pathway in cervical cancer cells, leading to reduced cell proliferation and increased apoptosis . In colorectal cancer cells, Loureirin B analogues induce cell cycle G2/M arrest by regulating cell cycle-associated proteins and up-regulating Fas cell surface death receptor . Additionally, Loureirin B inhibits KV1.3 and STIM1/Orai1 channels in Jurkat T cells, leading to reduced Ca2+ influx and IL-2 secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Loureirin B change over time. For example, in cervical cancer cells, the viability of HeLa cells gradually declines over time after treatment with Loureirin B, with significant reductions observed at 12, 24, and 48 hours . The stability and degradation of Loureirin B in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Loureirin B vary with different dosages in animal models. In colorectal cancer studies, Loureirin B analogues exhibited selective anticancer activity at specific concentrations, with IC50 values of 8.4 and 17.9 μM for certain compounds . High doses of Loureirin B may lead to toxic or adverse effects, although detailed studies on its toxicity are limited .
Metabolic Pathways
Loureirin B is involved in several metabolic pathways. It interacts with enzymes such as plasminogen activator inhibitor-1 and proteins involved in the PI3K/AKT signaling pathway .
Transport and Distribution
Loureirin B is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of Loureirin B influences its activity and function. Loureirin B is known to target specific compartments or organelles within cells, although the exact targeting signals or post-translational modifications directing its localization are not well-characterized
準備方法
合成経路と反応条件: Loureirin Bは、古典的なクライゼン・シュミット反応を経て合成でき、続く還元反応によって対応するジヒドロカルコンが得られます 。合成には、水酸化ナトリウムを触媒として、エタノールと水の混合物を溶媒として使用します。反応は室温で撹拌しながら行い、アルドール縮合を起こし、カルコンを生成します。 これらのカルコンは、三塩化鉄を触媒として、さらにトリメチルシリルクロリドとトリエチルシランを添加剤として使用することで還元され、ジヒドロカルコン誘導体が得られます 。
工業的生産方法: Loureirin Bの工業生産は、一般的にドラセナ・コッキンシナエシス植物からの抽出によって行われます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、Loureirin Bを純粋な形で単離します 。
化学反応の分析
反応の種類: Loureirin Bは、以下を含むさまざまな化学反応を起こします。
酸化: Loureirin Bは、酸化されてキノンなどの酸化誘導体になります。
還元: 還元反応によって、Loureirin Bはジヒドロカルコンに変換されます。
置換: Loureirin Bは、特に求電子試薬の存在下で置換反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやスルホニルクロリドなどの求電子試薬が一般的に使用されます。
主な生成物:
酸化: キノンなどの酸化誘導体。
還元: ジヒドロカルコン。
置換: Loureirin Bのハロゲン化誘導体またはスルホン化誘導体。
4. 科学研究における用途
Loureirin Bは、以下を含む幅広い科学研究用途があります。
化学: フラボノイド化学と合成の研究のためのモデル化合物として使用されます。
生物学: 細胞周期制御やアポトーシスなど、細胞プロセスへの影響について調査されています.
医学: 癌、心臓血管疾患、自己免疫疾患などのさまざまな疾患の治療における潜在的な治療効果について調査されています
産業: 生物活性を持つため、医薬品や栄養補助食品の開発に使用されています。
類似化合物との比較
. Loureirin Bは、その強力な免疫抑制および抗癌特性により、類似体と比較して独特です。 Loureirin AやCochinchinenin Aも生物活性を示しますが、Loureirin Bは複数のイオンチャネルとシグナル伝達経路を阻害できるため、治療用途に特に価値があります 。
類似化合物:
- Loureirin A
- Cochinchinenin A
Loureirin Bは、これらの化合物の中でも、幅広い生物活性と潜在的な治療効果により際立っています。
特性
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAPVRYLGYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152460 | |
| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-90-0 | |
| Record name | Loureirin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loureirin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOUREIRIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















